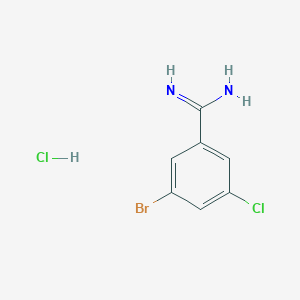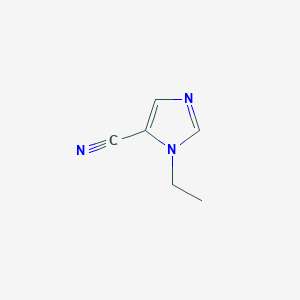![molecular formula C6H2BrCl2N3 B13679249 5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)
5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine and chlorine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The bromination and chlorination steps are usually carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine: Similar structure with bromine atoms at different positions.
3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine atom but has chlorine atoms at the same positions.
Uniqueness
5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H2BrCl2N3 |
|---|---|
Peso molecular |
266.91 g/mol |
Nombre IUPAC |
5-bromo-3,7-dichloro-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2(8)4-5(10-3)6(9)12-11-4/h1H,(H,11,12) |
Clave InChI |
MSWVDQDJQANMQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NNC(=C2N=C1Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)




![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)



![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
